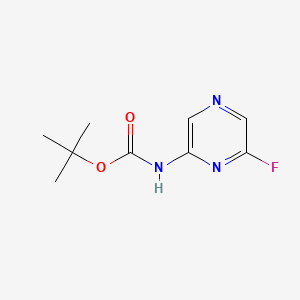![molecular formula C9H18ClN B13508573 (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-1,6,6-trimethylbicyclo[211]hexan-5-amine hydrochloride is a compound that belongs to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the cycloaddition process . The resulting bicyclo[2.1.1]hexane intermediate can then be further functionalized to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods, such as the use of visible-light-driven photocatalysis, are being explored to improve the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield a nitroso or nitro derivative, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of strained bicyclic structures on biological activity. It may serve as a scaffold for designing new bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained bicyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool for drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane shares some structural similarities with bicyclo[2.1.1]hexane but has different physicochemical properties.
Bicyclo[3.1.0]hexane:
Uniqueness
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination of features makes it a valuable compound for studying the effects of strain and stereochemistry on chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-4-5-9(8,3)7(6)10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7?,9+;/m1./s1 |
InChI Key |
YUJNJAQNHBIIRO-KUCGMDDESA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1N)C2(C)C.Cl |
Canonical SMILES |
CC1(C2CCC1(C2N)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



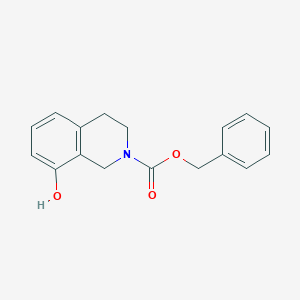

![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
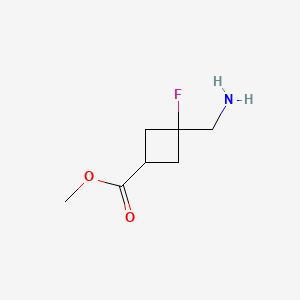
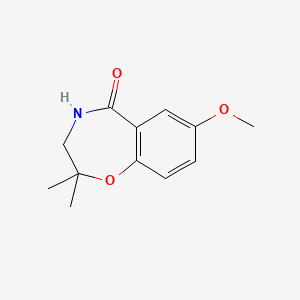

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
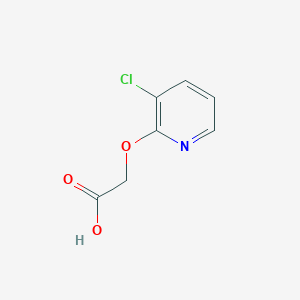
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
